(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by:
- A pyrrolo[2,3-b]quinoxaline core, which provides a planar aromatic system conducive to π-π stacking and intercalation interactions.
- A tetrahydrofuran-2-ylmethyl group at the carboxamide nitrogen (N-alkylation), which modulates lipophilicity and bioavailability compared to simpler alkyl chains.
This structural framework is associated with diverse biological activities, including antitumor, antimicrobial, and fluorescent labeling properties, as observed in related quinoxaline and quinolone derivatives .
Properties
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c24-21-19(23(31)25-13-16-7-4-10-32-16)20-22(28-18-9-2-1-8-17(18)27-20)29(21)26-12-14-5-3-6-15(30)11-14/h1-3,5-6,8-9,11-12,16,30H,4,7,10,13,24H2,(H,25,31)/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPKALKFWOLMHP-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC(=CC=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC(=CC=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, characterization, and the biological activities it exhibits, particularly focusing on its anticancer and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate amines with aldehydes and subsequent modifications to introduce the pyrroloquinoxaline structure. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity.
Table 1: Characterization Data
| Method | Result |
|---|---|
| NMR | Chemical shifts consistent with expected structure |
| IR | Key peaks at 3373 cm⁻¹ (N-H), 1602 cm⁻¹ (C=N) |
| MS | Molecular ion peak at m/z indicative of expected molecular weight |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound is believed to interfere with the signaling pathways that promote tumor growth, particularly through the inhibition of kinases and other proteins involved in cell cycle regulation.
-
Case Studies :
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values obtained were lower than those for standard chemotherapeutic agents, indicating higher potency against these cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies :
- The minimum inhibitory concentration (MIC) values were determined for several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity, comparable to established antibiotics.
- Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison with Control |
|-----------------------|--------------|-------------------------|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa| 128 | Less effective |
Structure-Activity Relationship (SAR)
Analyzing the structure-activity relationship of this compound reveals that modifications in the functional groups significantly affect its biological activity. For instance, the presence of hydroxyl groups enhances its solubility and bioavailability, which is crucial for its efficacy.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Group
The 3-hydroxybenzylidene moiety in the target compound is critical for its electronic and steric properties. Analogues with modifications to this group exhibit distinct biochemical profiles:
Key Findings :
Variations in the N-Alkyl Carboxamide Group
The N-((tetrahydrofuran-2-yl)methyl) substituent distinguishes the target compound from analogues with simpler alkyl or arylalkyl chains:
Key Findings :
Inference for the Target Compound :
- The 3-hydroxybenzylidene and tetrahydrofuran groups may synergize to enhance both solubility and target engagement, positioning it as a candidate for anticancer or antimicrobial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
